Ethyl 4-(5-fluorospiro[indoline-3,4'-piperidin]-1'-yl)piperidine-1-carboxylate
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Overview
Description
Ethyl 4-(5-fluorospiro[indoline-3,4’-piperidin]-1’-yl)piperidine-1-carboxylate is a complex organic compound that belongs to the class of spirocyclic compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, forming a spiro linkage. The presence of fluorine in the molecule adds to its chemical stability and reactivity, making it a compound of interest in various fields of scientific research.
Preparation Methods
The synthesis of Ethyl 4-(5-fluorospiro[indoline-3,4’-piperidin]-1’-yl)piperidine-1-carboxylate involves several steps. One of the key methods includes the cyclization of ethyl 2-oxindoline-5-carboxylate followed by demethylation. The process typically involves the following steps:
Dianion Alkylation: This step involves the formation of a dianion intermediate which is then alkylated to form the spirocyclic structure.
Cyclization: The intermediate undergoes cyclization to form the spirocyclic oxindole.
Demethylation: The final step involves the removal of the methyl group to yield the target compound.
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and other advanced techniques to ensure high yield and purity.
Chemical Reactions Analysis
Ethyl 4-(5-fluorospiro[indoline-3,4’-piperidin]-1’-yl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Ethyl 4-(5-fluorospiro[indoline-3,4’-piperidin]-1’-yl)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of Ethyl 4-(5-fluorospiro[indoline-3,4’-piperidin]-1’-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound is believed to interact with certain receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Ethyl 4-(5-fluorospiro[indoline-3,4’-piperidin]-1’-yl)piperidine-1-carboxylate can be compared with other similar compounds such as:
tert-Butyl 5-fluorospiro[indoline-3,4’-piperidine]-1’-carboxylate: This compound has a similar spirocyclic structure but differs in the substituent groups attached to the piperidine ring.
Ethyl 4-[(4-methylpyridin-2-yl)amino]piperidine-1-carboxylate: This compound belongs to the same class of piperidinecarboxylic acids but has different substituents, leading to different chemical and biological properties.
The uniqueness of Ethyl 4-(5-fluorospiro[indoline-3,4’-piperidin]-1’-yl)piperidine-1-carboxylate lies in its specific spirocyclic structure and the presence of the fluorine atom, which imparts unique reactivity and stability to the molecule.
Properties
Molecular Formula |
C20H28FN3O2 |
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Molecular Weight |
361.5 g/mol |
IUPAC Name |
ethyl 4-(5-fluorospiro[1,2-dihydroindole-3,4'-piperidine]-1'-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C20H28FN3O2/c1-2-26-19(25)24-9-5-16(6-10-24)23-11-7-20(8-12-23)14-22-18-4-3-15(21)13-17(18)20/h3-4,13,16,22H,2,5-12,14H2,1H3 |
InChI Key |
CVBQGVGUQPCHIU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)N2CCC3(CC2)CNC4=C3C=C(C=C4)F |
Origin of Product |
United States |
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